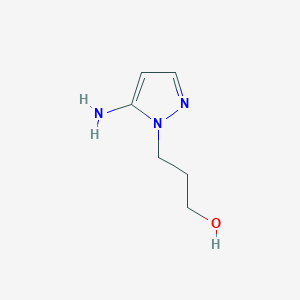

3-(5-Amino-1-pyrazolyl)-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Amino-1-pyrazolyl)-1-propanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both amino and hydroxypropyl groups in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1-pyrazolyl)-1-propanol can be achieved through several methods. One common approach involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This method is efficient and straightforward, often carried out under mild conditions . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which can be catalyzed by iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Amino-1-pyrazolyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and hydroxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(5-Amino-1-pyrazolyl)-1-propanol is recognized for its potential as a pharmacological agent due to the biological activities associated with pyrazole derivatives. Pyrazoles are known to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Compounds derived from pyrazoles have been shown to possess anticancer properties. For instance, fused pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity against human colon carcinoma and leukemia .

- Anti-inflammatory and Analgesic Effects : Research indicates that pyrazole derivatives can act as anti-inflammatory agents, potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : this compound has been investigated for its antibacterial and antifungal activities. The structural similarities between pyrazole derivatives and purine bases allow them to interact with biological targets effectively .

Agricultural Applications

The compound also shows promise in agricultural applications, particularly in the development of herbicides and insecticides. Pyrazole-based compounds have been reported to possess insecticidal properties, making them suitable candidates for pest control formulations. The synthesis of 4-substituted 3-methyl-1-aryl-5-amino-pyrazoles has been highlighted for their effectiveness against various agricultural pests .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its utility as a building block allows chemists to create a variety of fused heterocycles that exhibit enhanced biological activities compared to their non-fused counterparts. The following reactions illustrate its synthetic versatility:

- Multicomponent Reactions : The compound can participate in multicomponent reactions to form diverse heterocyclic structures. For example, reactions involving β-ketonitriles and aldehydes with 5-amino-pyrazole lead to the formation of pyrazolo[3,4-b]pyridines, which have shown promising activity as mGluR5 positive allosteric modulators .

- Microwave-Assisted Synthesis : Recent studies have demonstrated that microwave-assisted synthesis methods improve the yields of pyrazolo derivatives significantly compared to traditional heating methods. This approach enhances reaction efficiency and reduces reaction times .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives derived from this compound against various cancer cell lines, revealing significant anticancer properties .

- Insecticidal Formulations : Research on the insecticidal efficacy of 4-substituted pyrazole compounds demonstrated effective pest control in agricultural settings, supporting the potential use of these compounds in crop protection strategies .

- Synthesis Optimization : Investigations into optimizing synthesis routes for pyrazolo derivatives have led to improved methodologies that enhance yield and purity while minimizing waste, aligning with sustainable chemistry practices .

Mécanisme D'action

The mechanism of action of 3-(5-Amino-1-pyrazolyl)-1-propanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with receptors, modulating their function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-1-methyl-1H-pyrazole

- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

- 1-(2-Aminopropyl)-3,5-diphenyl-1H-pyrazole

Uniqueness

3-(5-Amino-1-pyrazolyl)-1-propanol is unique due to the presence of both amino and hydroxypropyl groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for the formation of a wide range of derivatives with potential biological activities .

Activité Biologique

3-(5-Amino-1-pyrazolyl)-1-propanol, also known as a derivative of aminopyrazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H10N4O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with a pyrazole moiety can inhibit key enzymes involved in various cellular processes, including:

- DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication. Inhibitors targeting these enzymes can effectively combat bacterial infections.

- Tubulin Polymerization : Some derivatives have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), highlighting its potential as an antibacterial agent .

| Pathogen | MIC (mg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 0.125 |

| Methicillin-resistant S. aureus | 0.250 |

| E. coli | 8.0 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable finding indicated that it can inhibit tubulin polymerization, which is crucial for cancer cell division:

- IC50 values for various cancer cell lines were reported in the low micromolar range, demonstrating its potency.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 0.08 |

| HeLa (Cervical Cancer) | 12.07 |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models. It has been found to lower TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have reinforced the potential therapeutic applications of this compound:

- In Vitro Studies on Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction of cell viability in various cancer cell lines compared to untreated controls.

- Animal Models : In murine models of inflammation, administration of the compound led to reduced edema and lower levels of pro-inflammatory cytokines.

Propriétés

IUPAC Name |

3-(5-aminopyrazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIDKZMGXDXIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.